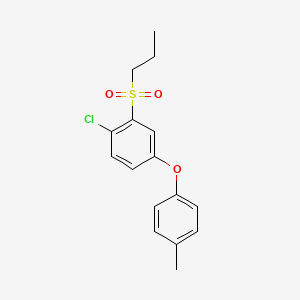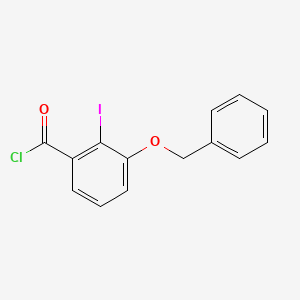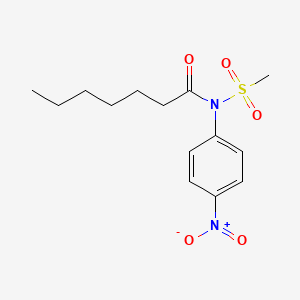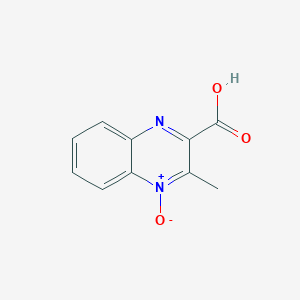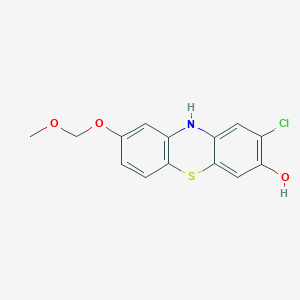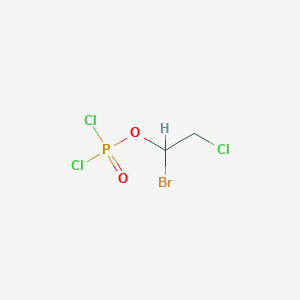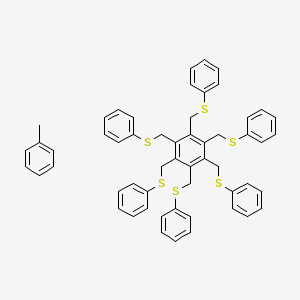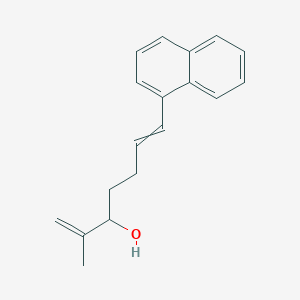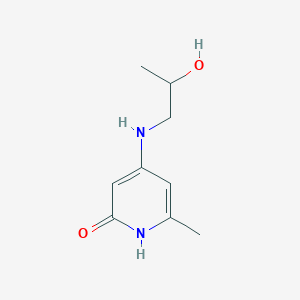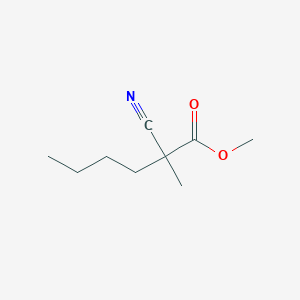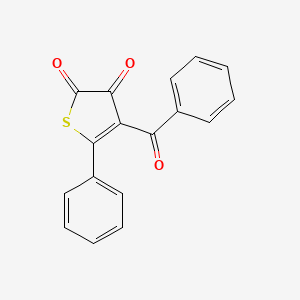![molecular formula C20H21ClN2O B14587676 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-79-1](/img/structure/B14587676.png)
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is a synthetic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a chloro and methyl group attached to an azetidinone ring, along with phenyl and pyrrolidinyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride (SOCl₂) and methyl iodide (CH₃I) under controlled conditions.
Attachment of Phenyl and Pyrrolidinyl Groups: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions using phenyl and pyrrolidinyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Selection of Efficient Catalysts: Catalysts such as palladium or platinum complexes may be used to enhance reaction rates and yields.
Optimization of Reaction Conditions: Parameters like temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyrrolidinyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted azetidinones depending on the nucleophile used.
科学研究应用
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidinyl group.
Pyrovalerone: A positional isomer with similar structural features.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another compound with a pyrrolidinyl group and phenyl ring.
Uniqueness
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its azetidinone ring, along with the chloro, methyl, phenyl, and pyrrolidinyl groups, makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
61200-79-1 |
|---|---|
分子式 |
C20H21ClN2O |
分子量 |
340.8 g/mol |
IUPAC 名称 |
3-chloro-3-methyl-1-phenyl-4-(2-pyrrolidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H21ClN2O/c1-20(21)18(23(19(20)24)15-9-3-2-4-10-15)16-11-5-6-12-17(16)22-13-7-8-14-22/h2-6,9-12,18H,7-8,13-14H2,1H3 |
InChI 键 |
QNQUZNWAHZNEON-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3N4CCCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


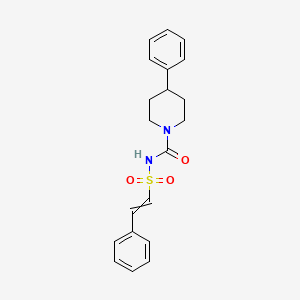
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
